molecular formula C7H8N2O2 B2637349 4-Ethylpyrimidine-5-carboxylic acid CAS No. 1147710-24-4

4-Ethylpyrimidine-5-carboxylic acid

Cat. No.: B2637349
CAS No.: 1147710-24-4
M. Wt: 152.153
InChI Key: BKLBLUHPBJEDLW-UHFFFAOYSA-N
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Description

4-Ethylpyrimidine-5-carboxylic acid is a pyrimidine derivative with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol This compound is primarily used in research settings, particularly in the fields of chemistry and biology

Chemical Reactions Analysis

Types of Reactions

4-Ethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or other oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Mechanism of Action

The mechanism by which 4-ethylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical processes, including metabolic pathways and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpyrimidine-5-carboxylic acid
  • 4-Propylpyrimidine-5-carboxylic acid
  • 4-Butylpyrimidine-5-carboxylic acid

Uniqueness

4-Ethylpyrimidine-5-carboxylic acid is unique due to its specific ethyl substitution on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may confer different steric and electronic properties, affecting how the compound interacts with other molecules and its overall stability .

Properties

IUPAC Name

4-ethylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-6-5(7(10)11)3-8-4-9-6/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLBLUHPBJEDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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